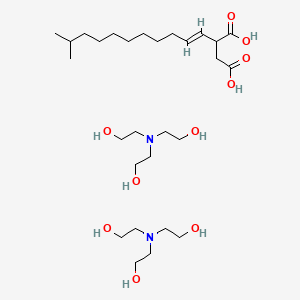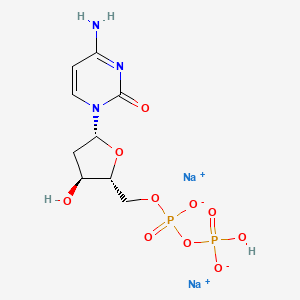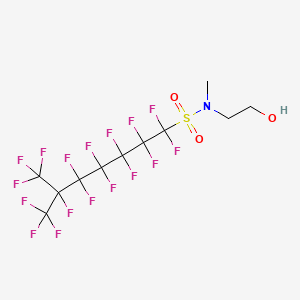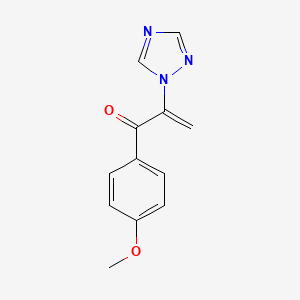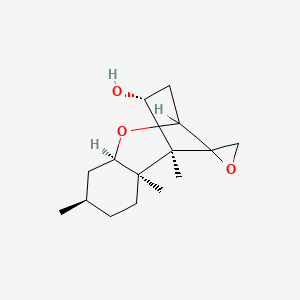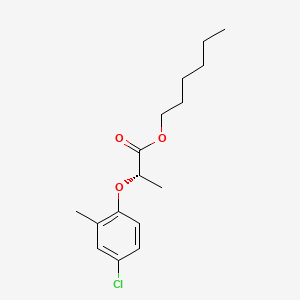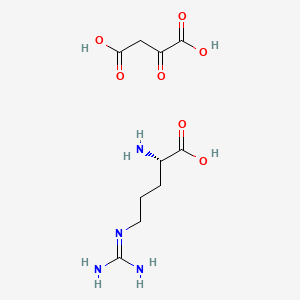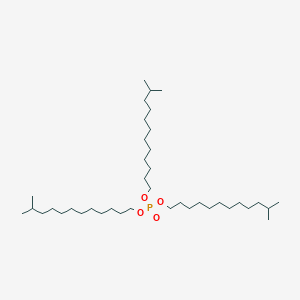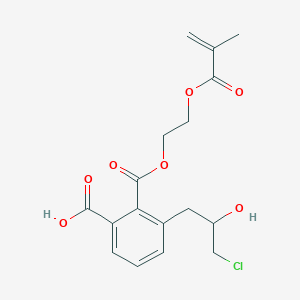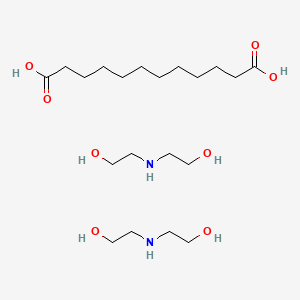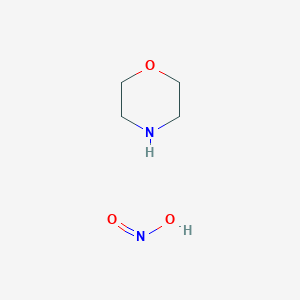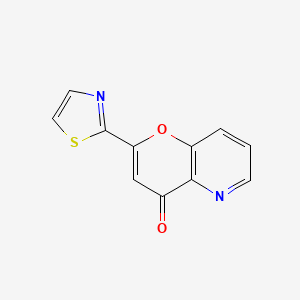
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a thiazole substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- typically involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . The reaction is carried out in acetic acid, which acts as a solvent and facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
化学反応の分析
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one: Lacks the thiazole substituent but shares the core structure.
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one: A reduced form of the compound with similar properties.
Pyrano(2,3-d)thiazoles: Compounds with a similar thiazole ring but different core structures.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is unique due to the presence of both the pyrano-pyridinone core and the thiazole substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
148190-32-3 |
|---|---|
分子式 |
C11H6N2O2S |
分子量 |
230.24 g/mol |
IUPAC名 |
2-(1,3-thiazol-2-yl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C11H6N2O2S/c14-7-6-9(11-13-4-5-16-11)15-8-2-1-3-12-10(7)8/h1-6H |
InChIキー |
ZYWMWKABKQHNEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=NC=CS3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



